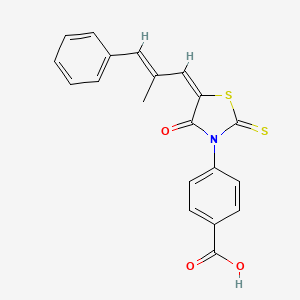

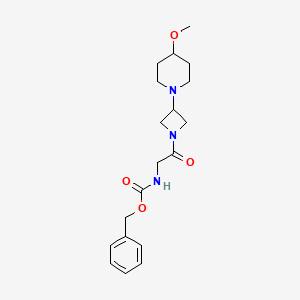

4-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoic acid derivatives are widely used in the pharmaceutical industry due to their diverse biological activities . They often contain a carboxyl group attached to a benzene ring, making them aromatic carboxylic acids .

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the condensation of carboxylic acids and amines . For example, benzamides can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation .Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can vary greatly depending on the specific substituents attached to the benzene ring . The core structure typically includes a benzene ring attached to a carboxyl group .Chemical Reactions Analysis

Benzoic acid derivatives can undergo various chemical reactions. For instance, they can participate in acid-base reactions to convert from neutral to ionic forms . They can also undergo oxidation reactions .Physical And Chemical Properties Analysis

Benzoic acid is not particularly water-soluble due to its nonpolar aromatic ring . Its solubility can be increased by converting it into its ionic carboxylate form .Scientific Research Applications

Electrochemical Reduction of Benzoic Acid Esters

Overview: The electrochemical reduction of benzoic acid esters using water as a hydrogen source presents an exciting avenue for green chemistry. Water, despite being an ideal hydrogen source, poses practical challenges. However, recent research has harnessed water’s potential for the reduction of benzoic acid esters.

Key Findings:Enhancing Nicotine Delivery in E-Liquids

Overview: Benzoic acid plays a role in nicotine salt e-liquids, enhancing nicotine delivery to users.

Key Application:Cocrystal Formation Studies

Overview: The cocrystal (caffeine)·(benzoic acid) has been of interest due to its pharmaceutical relevance. However, its formation has been elusive using conventional techniques.

Key Insights:- State-of-the-art crystal structure prediction methods were employed to assess the existence of a thermodynamically stable form of this cocrystal .

Kinetic Research in Esterification

Overview: The esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid has been studied under stationary conditions.

Key Findings:Safety And Hazards

Future Directions

properties

IUPAC Name |

4-[(5E)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO3S2/c1-13(11-14-5-3-2-4-6-14)12-17-18(22)21(20(25)26-17)16-9-7-15(8-10-16)19(23)24/h2-12H,1H3,(H,23,24)/b13-11+,17-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOICLHGZLWRBO-QKIOLIMFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-ethoxyphenyl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2589377.png)

![2-[(4-chloro-2-nitrophenyl)sulfanyl]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2589380.png)

![Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B2589383.png)

![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2589384.png)

![2-[7-[2-[2-[[7-(Dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]amino]ethyldisulfanyl]ethylamino]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]propanedinitrile](/img/structure/B2589387.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2589389.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2589394.png)

![4-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2589397.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(quinoxalin-5-yl)acrylonitrile](/img/structure/B2589398.png)

![3-benzyl-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2589400.png)